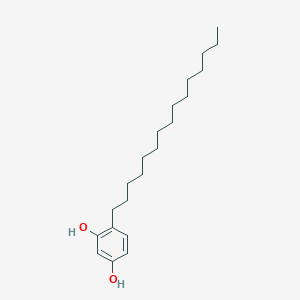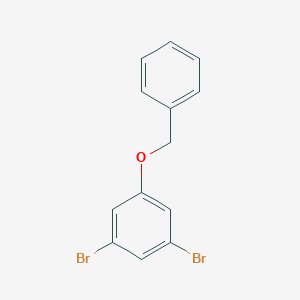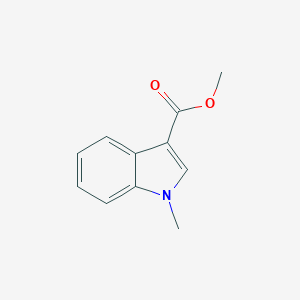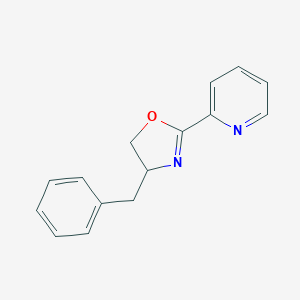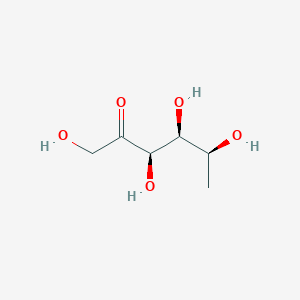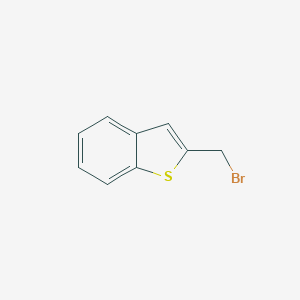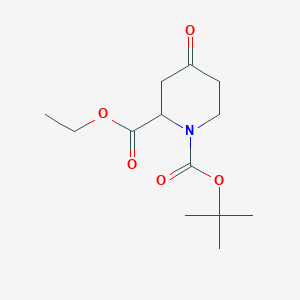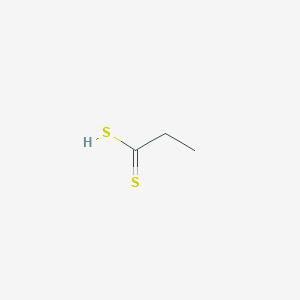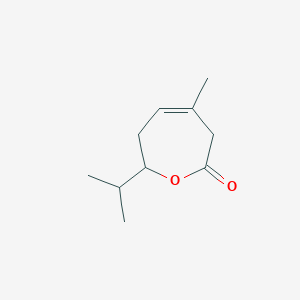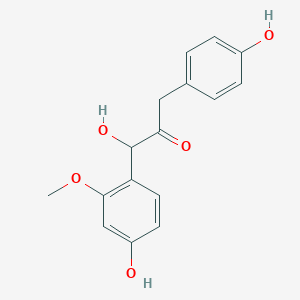
1-Hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one
説明
This usually involves the IUPAC name, common names, and the class of compounds it belongs to. It may also include its natural occurrence or its importance in industry or medicine.
Synthesis Analysis
This involves the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves the study of how the compound reacts with other compounds. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, acidity or basicity, and reactivity.科学的研究の応用
Synthesis and Antimicrobial Activity : A study by Nagamani et al. (2018) synthesized novel compounds from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, a compound structurally related to 1-Hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one, and evaluated their antimicrobial activity. This research demonstrates the compound's potential in developing new antimicrobials (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Polarographic Behavior in Electrochemistry : Butkiewicz (1972) investigated the polarographic reduction of isomeric compounds related to our compound of interest, focusing on their electrochemical properties. This research is relevant to the field of electrochemistry and offers insights into the behavior of such compounds in electrochemical reactions (Butkiewicz, 1972).
Natural Compound Synthesis and Structural Confirmation : Research by Almeida et al. (1999) involved synthesizing and confirming the structure of natural 1,3-diarylpropanes, which are structurally similar to the compound . This study is significant in the field of natural product chemistry and pharmacognosy (Almeida, Fraiz, & Braz-Filho, 1999).
Crystal Structure Analysis : Rivera et al. (2022) conducted a study on the crystal structure of a compound derived from a similar chemical structure. The research provides valuable information on the molecular arrangement and interactions, which is crucial for understanding the physical and chemical properties of such compounds (Rivera, Ríos-Motta, & Bolte, 2022).
Phenolic Propane-1,2- and 1,3-diols Synthesis : Tyman and Payne (2006) synthesized various isomeric diols, including structures related to the compound of interest. Their research contributes to the understanding of the synthesis and application of phenolic compounds in different fields (Tyman & Payne, 2006).
Synthesis and Biological Activity : Čižmáriková et al. (2020) prepared a series of compounds structurally similar to our compound of interest and evaluated their antimicrobial and antiradical activities. This study is significant for pharmaceutical applications and the development of new drugs (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).
Antioxidant and Anti-Inflammatory Activities : Freire et al. (2005) synthesized derivatives of trans-anethole, including compounds similar to the one of interest, and assessed their antioxidant and anti-inflammatory activities. This research is relevant for understanding the health benefits and potential therapeutic applications of such compounds (Freire, Morais, Catunda-Junior, & Pinheiro, 2005).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
将来の方向性
This involves potential areas of future research or applications of the compound. It may include its potential use in medicine, industry, or materials science.
特性
IUPAC Name |
1-hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-21-15-9-12(18)6-7-13(15)16(20)14(19)8-10-2-4-11(17)5-3-10/h2-7,9,16-18,20H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVJPTQBNBQJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C(C(=O)CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556790 | |
| Record name | 1-Hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one | |
CAS RN |
117614-84-3 | |
| Record name | 1-Hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



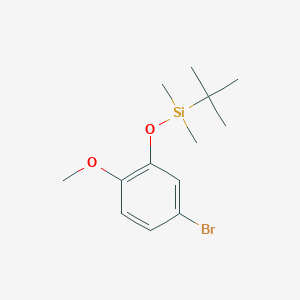
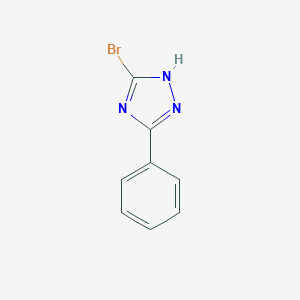
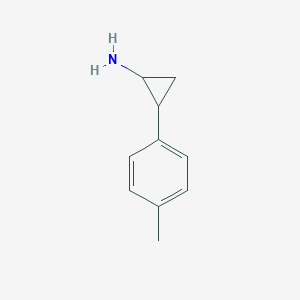
![2,7-Diazaspiro[3.5]nonane](/img/structure/B173780.png)
